molecular formula C11H16N2O B2599179 N-(2,5-dimethylphenyl)-2-(methylamino)acetamide CAS No. 721417-02-3

N-(2,5-dimethylphenyl)-2-(methylamino)acetamide

Cat. No. B2599179
CAS RN: 721417-02-3
M. Wt: 192.262
InChI Key: CECYGDCUGARSKV-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(methylamino)acetamide, also known as DMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMA is a white crystalline powder that is used as a reagent in organic synthesis and as a precursor in the production of other compounds.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(methylamino)acetamide has been used in various scientific research applications. It has been used as a reagent in organic synthesis to synthesize other compounds. N-(2,5-dimethylphenyl)-2-(methylamino)acetamide has also been used as a precursor in the production of other compounds such as N-(2,5-dimethylphenyl)-2-(ethylamino)acetamide. N-(2,5-dimethylphenyl)-2-(methylamino)acetamide has been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and learning.

Mechanism of Action

N-(2,5-dimethylphenyl)-2-(methylamino)acetamide inhibits acetylcholinesterase by binding to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an increase in the concentration of acetylcholine in the brain. This increase in acetylcholine concentration is thought to improve memory and learning.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-2-(methylamino)acetamide has been shown to have both biochemical and physiological effects. Biochemically, N-(2,5-dimethylphenyl)-2-(methylamino)acetamide inhibits acetylcholinesterase, leading to an increase in acetylcholine concentration in the brain. Physiologically, N-(2,5-dimethylphenyl)-2-(methylamino)acetamide has been shown to improve memory and learning in animal models.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-2-(methylamino)acetamide has several advantages and limitations for lab experiments. One advantage is that it is a relatively simple compound to synthesize. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, one limitation is that N-(2,5-dimethylphenyl)-2-(methylamino)acetamide is a toxic compound and should be handled with care. Another limitation is that N-(2,5-dimethylphenyl)-2-(methylamino)acetamide has not been extensively studied in human clinical trials, so its potential therapeutic benefits in humans are still unclear.

Future Directions

There are several future directions for the study of N-(2,5-dimethylphenyl)-2-(methylamino)acetamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to study its effects on other neurotransmitters in the brain. Additionally, further research could be conducted to determine the optimal dosage and administration of N-(2,5-dimethylphenyl)-2-(methylamino)acetamide for therapeutic use. Finally, N-(2,5-dimethylphenyl)-2-(methylamino)acetamide could be further studied for its potential use in other fields, such as organic synthesis.

Synthesis Methods

N-(2,5-dimethylphenyl)-2-(methylamino)acetamide can be synthesized through a multi-step process starting from 2,5-dimethylphenylacetic acid. The first step involves the conversion of 2,5-dimethylphenylacetic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with methylamine to yield N-(2,5-dimethylphenyl)-2-(methylamino)acetamide. The purity of the final product can be improved by recrystallization.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(methylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-4-5-9(2)10(6-8)13-11(14)7-12-3/h4-6,12H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECYGDCUGARSKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-(methylamino)acetamide

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